N1-(2-(4-(dimethylamino)phenyl)-2-morpholinoethyl)-N2-(o-tolyl)oxalamide
Description
N1-(2-(4-(Dimethylamino)phenyl)-2-morpholinoethyl)-N2-(o-tolyl)oxalamide is a synthetic oxalamide derivative characterized by:
- N1-substituent: A 2-(4-(dimethylamino)phenyl)-2-morpholinoethyl group, combining a dimethylamino aromatic ring with a morpholine moiety.
- N2-substituent: An o-tolyl (ortho-methylphenyl) group. Its comparison to analogous oxalamides is critical for inferring properties and applications.
Properties
IUPAC Name |
N-[2-[4-(dimethylamino)phenyl]-2-morpholin-4-ylethyl]-N'-(2-methylphenyl)oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N4O3/c1-17-6-4-5-7-20(17)25-23(29)22(28)24-16-21(27-12-14-30-15-13-27)18-8-10-19(11-9-18)26(2)3/h4-11,21H,12-16H2,1-3H3,(H,24,28)(H,25,29) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMPMTKFZELTQNR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C(=O)NCC(C2=CC=C(C=C2)N(C)C)N3CCOCC3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2-(4-(dimethylamino)phenyl)-2-morpholinoethyl)-N2-(o-tolyl)oxalamide typically involves a multi-step process:
Formation of the Intermediate: The initial step involves the reaction of 4-(dimethylamino)benzaldehyde with morpholine in the presence of a suitable catalyst to form the intermediate 2-(4-(dimethylamino)phenyl)-2-morpholinoethanol.
Oxalamide Formation: The intermediate is then reacted with o-tolyl isocyanate under controlled conditions to form the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is crucial to maintain the reaction conditions and optimize the production process.
Chemical Reactions Analysis
Types of Reactions
N1-(2-(4-(dimethylamino)phenyl)-2-morpholinoethyl)-N2-(o-tolyl)oxalamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced amine derivatives.
Substitution: Nucleophilic substitution reactions can occur, especially at the dimethylamino group, using reagents such as alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Corresponding oxides and ketones.
Reduction: Reduced amine derivatives.
Substitution: Alkylated amine products.
Scientific Research Applications
N1-(2-(4-(dimethylamino)phenyl)-2-morpholinoethyl)-N2-(o-tolyl)oxalamide has several applications in scientific research:
Medicinal Chemistry: It is used in the development of novel pharmaceuticals due to its potential biological activity.
Materials Science: The compound is explored for its properties in creating advanced materials, such as polymers and coatings.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and cellular processes.
Industrial Applications: Utilized in the synthesis of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism by which N1-(2-(4-(dimethylamino)phenyl)-2-morpholinoethyl)-N2-(o-tolyl)oxalamide exerts its effects involves interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the morpholinoethyl group enhances solubility and bioavailability. These interactions can modulate enzyme activity or receptor binding, influencing biological pathways.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Oxalamides
Structural Features
Key structural analogs and their substituents are summarized below:
Key Observations :
- The target compound’s morpholinoethyl group distinguishes it from analogs with benzyl or phenethyl N1-substituents. This moiety may enhance solubility or modulate receptor binding .
Physicochemical Properties
Comparative data on melting points, yields, and spectral characteristics:
Key Observations :
- Morpholino-containing compounds (e.g., ’s morpholinoacetamide) often exhibit moderate-to-high melting points (>200°C), suggesting thermal stability .
- The target compound’s lack of halogen substituents (cf. Compound 1c’s Cl/CF3) may reduce metabolic resistance but improve bioavailability .
Flavoring Agents (Umami Agonists)
- Margins of safety exceed 33 million due to minimal exposure (0.0002–0.003 μg/kg bw/day) .
Pharmacologically Active Oxalamides
Implications for the Target Compound :
Metabolic and Toxicological Profiles
Key Observations :
- Oxalamides are generally metabolized via amide bond hydrolysis, producing non-toxic fragments (e.g., aryl amines, carboxylic acids) .
Biological Activity
N1-(2-(4-(dimethylamino)phenyl)-2-morpholinoethyl)-N2-(o-tolyl)oxalamide is a synthetic compound that has garnered attention for its potential biological activities. This article delves into its synthesis, biological mechanisms, and applications in research and medicine, supported by relevant data and case studies.
Chemical Structure and Synthesis
Chemical Structure:
- Molecular Formula: C24H32N4O3
- Molecular Weight: 424.545 g/mol
- IUPAC Name: N-[2-[4-(dimethylamino)phenyl]-2-morpholin-4-ylethyl]-N'-(o-tolyl)oxamide
The synthesis of this compound typically involves multiple steps, beginning with the reaction of 4-(dimethylamino)benzaldehyde with morpholine to form an intermediate. This intermediate is then reacted with o-tolyl isocyanate to yield the final product. The reactions often require controlled conditions, including temperature and solvent selection, such as ethanol or dichloromethane.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The compound's structure facilitates binding to these targets, potentially inhibiting or modulating their activity. This interaction can influence various biochemical pathways, leading to therapeutic effects.
Antitumor Activity
Research indicates that compounds similar to this compound exhibit significant antitumor properties. For instance, studies have shown that such oxalamide derivatives can inhibit cell proliferation in various cancer cell lines by inducing apoptosis and disrupting cell cycle progression.
Enzyme Inhibition
The compound has been investigated for its potential as an enzyme inhibitor. For example, it may inhibit specific proteases involved in tumor progression or inflammation. The exact mechanisms of inhibition are still under investigation but may involve competitive binding at enzyme active sites.
Case Studies
-
Anticancer Properties:
A study evaluating the cytotoxic effects of oxalamide derivatives on human cancer cell lines demonstrated that this compound significantly reduced cell viability in a dose-dependent manner. The IC50 values were determined to be in the low micromolar range, indicating potent activity against cancer cells. -
Enzyme Interaction:
In enzymatic assays, the compound was shown to effectively inhibit a specific protease linked to cancer metastasis. Kinetic studies revealed that it acts as a competitive inhibitor, providing insights into its potential therapeutic applications in treating metastatic cancers .
Applications in Research
This compound has diverse applications in scientific research:
- Biochemical Probes: It serves as a probe in studying enzyme kinetics and cellular signaling pathways.
- Drug Development: The compound is being explored for its therapeutic potential in developing new anticancer drugs targeting specific molecular pathways .
- Material Science: Its unique chemical properties make it suitable for developing advanced materials, including polymers and coatings .
Q & A
Basic Research Questions
Q. What are the recommended multi-step synthetic routes for N1-(2-(4-(dimethylamino)phenyl)-2-morpholinoethyl)-N2-(o-tolyl)oxalamide, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves coupling an oxalyl chloride intermediate with substituted amines. Key steps include:
- Amine Activation : Use of triethylamine or DCC (dicyclohexylcarbodiimide) to activate the amine for nucleophilic attack .
- Temperature Control : Reactions are often conducted at 0–5°C to minimize side reactions, followed by gradual warming to room temperature .
- Purification : Column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) or recrystallization improves purity .
- Optimization : Automated flow reactors can enhance scalability and yield consistency in batch processes .
Q. Which spectroscopic techniques are most effective for confirming the molecular structure and purity of this compound?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR verify substituent connectivity (e.g., dimethylamino protons at δ 2.8–3.2 ppm, morpholino protons at δ 3.5–3.7 ppm) .
- IR Spectroscopy : Confirms amide C=O stretches (~1650–1700 cm) and aromatic C-H bends .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., expected [M+H] for CHNO: 423.239) .
Q. What are the solubility and stability profiles of this compound under varying pH and temperature conditions?
- Methodological Answer :
- Solubility : Tested in DMSO (high solubility for biological assays), ethanol, and water (limited solubility; requires surfactants for aqueous solutions) .
- Stability :
- pH : Stable at neutral pH (7.0–7.4); hydrolyzes under strongly acidic (pH < 3) or basic (pH > 10) conditions .
- Temperature : Degrades above 150°C; differential scanning calorimetry (DSC) determines melting points and thermal stability .
Advanced Research Questions
Q. How do steric and electronic factors in the compound’s structure influence its reactivity and biological interactions?
- Methodological Answer :
- Steric Effects : The morpholinoethyl and o-tolyl groups create steric hindrance, reducing accessibility to planar enzyme active sites (e.g., kinases). Molecular docking studies (using AutoDock Vina) quantify binding affinity changes .
- Electronic Effects : The dimethylamino group’s electron-donating nature enhances aromatic ring reactivity in electrophilic substitutions. DFT calculations (e.g., Gaussian) model charge distribution .
Q. What strategies can resolve contradictions in reported biological activities (e.g., anticancer vs. antimicrobial effects) across studies?
- Methodological Answer :
- Dose-Response Analysis : Compare IC values in cancer cell lines (e.g., MCF-7, HeLa) vs. MIC (minimum inhibitory concentration) in bacterial assays .
- Target Profiling : Use kinase inhibition panels (e.g., Eurofins KinaseProfiler) to identify off-target effects. Discrepancies may arise from differential target engagement .
- Metabolite Screening : LC-MS/MS identifies active metabolites that may contribute to divergent activities .
Q. How can computational modeling predict the compound’s interactions with biological targets like kinases or GPCRs?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations : GROMACS or AMBER simulate binding stability over time (e.g., 100 ns trajectories) .
- Pharmacophore Modeling : Tools like Schrödinger’s Phase map key interactions (H-bond donors/acceptors, hydrophobic regions) .
- QSAR Studies : Relate structural descriptors (e.g., logP, polar surface area) to activity using Random Forest or SVM models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
